molecular formula C26H23N3O3S B143132 (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester CAS No. 1331643-44-7

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester

Cat. No.: B143132
CAS No.: 1331643-44-7
M. Wt: 457.5 g/mol
InChI Key: NVIWFRIOSCYADR-FAJYDZGRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester typically involves the reaction of 2-aminothiazole derivatives with trityl chloride under controlled conditions. The reaction proceeds through the formation of a tritylamino intermediate, which is then reacted with methoxyiminoacetic acid methyl ester to yield the final product . The reaction conditions often include the use of solvents such as chloroform, DMSO, or methanol, and the process is carried out at specific temperatures and pH levels to ensure optimal yield and purity .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the compound is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure the compound’s purity and consistency, which is crucial for its application in scientific research .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives are often used as intermediates in further chemical synthesis or as research tools in various scientific studies .

Scientific Research Applications

(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s structure allows it to bind to these targets, thereby modulating their activity. This interaction is crucial in its role as an intermediate in the synthesis of cephalosporin derivatives, where it helps in forming the active beta-lactam ring structure .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl (2Z)-2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S/c1-31-24(30)23(29-32-2)22-18-33-25(27-22)28-26(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3,(H,27,28)/b29-23-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIWFRIOSCYADR-FAJYDZGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NOC)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N\OC)/C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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